2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
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Overview
Description
2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an imidazolidinone ring, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can induce apoptosis in cancer cells by disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
®-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE: Shares the benzodioxole moiety but differs in the ring structure and functional groups.
1-BENZO[1,3]DIOXOL-5-YL-INDOLES: Contains the benzodioxole group and is studied for its anticancer properties.
Uniqueness
2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C25H21N3O4S |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H21N3O4S/c29-23(26-18-7-3-1-4-8-18)14-20-24(30)28(19-9-5-2-6-10-19)25(33)27(20)15-17-11-12-21-22(13-17)32-16-31-21/h1-13,20H,14-16H2,(H,26,29) |
InChI Key |
LIDOZDFROKAVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(C(=O)N(C3=S)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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